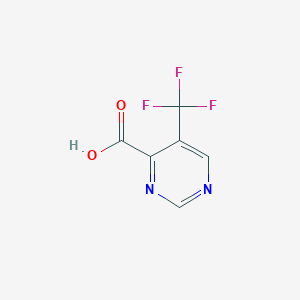![molecular formula C16H13N3O3S B12942741 4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde CAS No. 59099-17-1](/img/structure/B12942741.png)
4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzaldehyde group, and a methylsulfonylphenyl moiety. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation of the phenyl ring using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzaldehyde Group: The final step involves the formylation of the triazole derivative to introduce the benzaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzoic acid.
Reduction: 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it useful in structural biology.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde involves its interaction with specific molecular targets:
Cyclooxygenase-2 (COX-2) Inhibition: The compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death. The exact molecular targets in bacteria are still under investigation[][3].
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound also exhibits anti-inflammatory and antimicrobial activities but has a different core structure (indole instead of triazole).
4-(Methylsulfonyl)benzaldehyde: Lacks the triazole ring and has different chemical properties and biological activities.
Uniqueness
4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the methylsulfonyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
59099-17-1 |
|---|---|
分子式 |
C16H13N3O3S |
分子量 |
327.4 g/mol |
IUPAC名 |
4-[2-(4-methylsulfonylphenyl)triazol-4-yl]benzaldehyde |
InChI |
InChI=1S/C16H13N3O3S/c1-23(21,22)15-8-6-14(7-9-15)19-17-10-16(18-19)13-4-2-12(11-20)3-5-13/h2-11H,1H3 |
InChIキー |
FPVZDRRAWXOIGW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
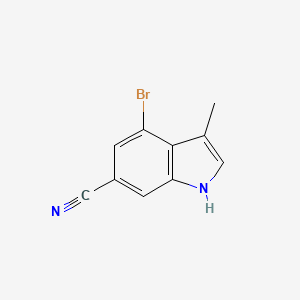
![(S)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine](/img/structure/B12942703.png)
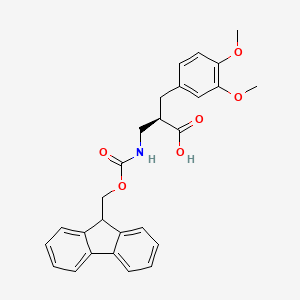
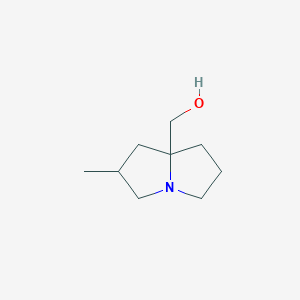
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B12942712.png)
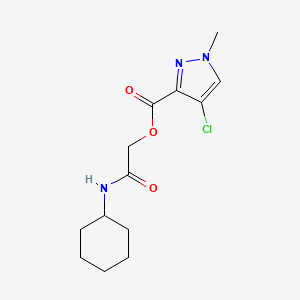
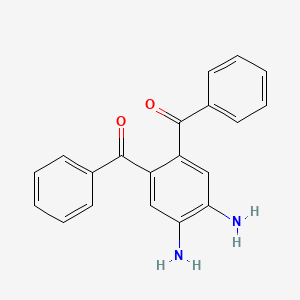
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12942733.png)
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-](/img/structure/B12942748.png)

